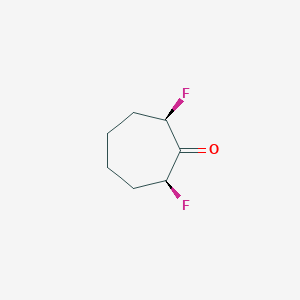

(2R,7S)-2,7-Difluorocycloheptan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,7S)-2,7-difluorocycloheptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c8-5-3-1-2-4-6(9)7(5)10/h5-6H,1-4H2/t5-,6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEMCFXAAMBWOT-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C(C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H](C(=O)[C@@H](C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Chiral Fluorinated Ketones and Their Synthetic Challenges

The synthesis of chiral fluorinated ketones is a challenging endeavor that has spurred the development of innovative synthetic methodologies. The control of stereochemistry during the fluorination process is a key hurdle that chemists have sought to overcome.

Historical Development of Asymmetric Fluorination Methodologies

The field of asymmetric fluorination has evolved significantly over the past few decades. Early methods often relied on stoichiometric chiral fluorinating agents, which were often difficult to prepare and limited in scope. nih.gov A major breakthrough came with the development of catalytic asymmetric fluorination, which utilizes a small amount of a chiral catalyst to induce enantioselectivity.

Key milestones in the development of asymmetric fluorination include:

Electrophilic Fluorination: The introduction of electrophilic fluorinating reagents, such as N-fluorosulfonimides (e.g., NFSI) and Selectfluor®, provided milder and more user-friendly alternatives to traditional fluorinating agents. researchgate.net The development of chiral catalysts, including organocatalysts and transition metal complexes, that can work in concert with these reagents has enabled the highly enantioselective fluorination of a wide range of substrates. researchgate.netacs.orgnih.gov

Nucleophilic Fluorination: While electrophilic fluorination is more common, significant progress has also been made in catalytic asymmetric nucleophilic fluorination. nih.gov This approach often utilizes sources of nucleophilic fluoride (B91410), such as metal fluorides or hydrogen fluoride, in combination with chiral catalysts to achieve stereoselective C-F bond formation. princeton.edu

| Methodological Era | Key Reagents/Catalysts | Substrate Scope | Key Advantages |

| Early Stoichiometric Methods | Chiral N-fluoroamines | β-ketoester enolates | Proof-of-concept for asymmetric fluorination. nih.gov |

| Electrophilic Catalytic Methods | Selectfluor®, NFSI with chiral organocatalysts (e.g., Cinchona alkaloids) or transition metal complexes (e.g., Pd, Cu) | Aldehydes, ketones, β-ketoesters. acs.orgnih.gov | High enantioselectivities, broad substrate scope, catalytic nature. |

| Nucleophilic Catalytic Methods | HF, BF3·Et2O with chiral Lewis acids or organocatalysts | Epoxides, aziridines. nih.govprinceton.edu | Use of inexpensive fluoride sources. |

Specific Challenges in Stereoselective Fluorination of Medium-Sized Cyclic Ketones

The stereoselective fluorination of medium-sized cyclic ketones, such as cycloheptanone (B156872), presents a unique set of challenges compared to smaller (five- or six-membered) or acyclic systems. These challenges arise from the inherent conformational flexibility of medium-sized rings. acs.org

Conformational Complexity: Seven-membered rings can adopt multiple low-energy conformations, such as the chair and boat forms. This conformational mobility can make it difficult to achieve high levels of stereoselectivity, as the catalyst may interact with different conformers, leading to a mixture of stereoisomers.

Transannular Strain: The introduction of substituents, including fluorine atoms, can lead to increased transannular strain (steric interactions across the ring). This can influence the conformational preferences of the ring and the stereochemical outcome of the fluorination reaction.

Regioselectivity: In unsymmetrically substituted cycloalkanones, controlling the position of fluorination (regioselectivity) in addition to the stereochemistry is a significant challenge.

Despite these difficulties, progress has been made in the enantioselective fluorination of seven-membered cyclic ketones using organocatalysis, demonstrating that high levels of stereocontrol are achievable. nih.gov

Structural and Stereochemical Considerations for 2r,7s 2,7 Difluorocycloheptan 1 One

(2R,7S)-2,7-Difluorocycloheptan-1-one possesses two stereocenters at the C2 and C7 positions. The (2R,7S) configuration indicates a specific three-dimensional arrangement of the two fluorine atoms relative to the carbonyl group and the cycloheptane (B1346806) ring. This particular stereoisomer is a meso compound, despite having chiral centers, due to an internal plane of symmetry.

The conformational landscape of cycloheptanone (B156872) is complex, with several interconverting conformers of similar energy. The introduction of two fluorine atoms at the C2 and C7 positions would be expected to influence the conformational equilibrium. The preferred conformation would likely be one that minimizes both torsional strain and unfavorable steric and electrostatic interactions between the fluorine atoms and the carbonyl group. The gauche effect may also play a role in dictating the dihedral angles between the C-F bonds and other substituents on the ring. nih.gov

The presence of the two fluorine atoms flanking the carbonyl group will significantly impact the reactivity of the ketone. The strong electron-withdrawing nature of fluorine will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the acidity of the α-protons at the C2 and C7 positions will be increased, which could facilitate enolate formation.

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | C7H10F2O |

| Chirality | Meso compound with two stereocenters (2R, 7S) |

| Key Structural Features | Seven-membered carbocyclic ring, a ketone functional group at C1, and two fluorine atoms at C2 and C7. |

| Expected Conformational Preferences | Likely a twist-chair or chair conformation that minimizes steric and electrostatic repulsions. |

| Anticipated Reactivity | Increased electrophilicity of the carbonyl carbon and increased acidity of the α-protons due to the electron-withdrawing fluorine atoms. |

An In-depth Analysis of this compound and its Stereochemical Implications

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the carbon-fluorine bond to act as a hydrogen bond acceptor, can profoundly influence the conformational preferences, metabolic stability, and biological activity of a molecule. This article delves into the specific chemical landscape of this compound, a chiral fluorinated cycloalkanone, with a focused exploration of its stereochemical intricacies and conformational dynamics.

Synthetic Transformations and Derivatization of 2r,7s 2,7 Difluorocycloheptan 1 One

Utilization as a Chiral Fluorinated Synthon and Building Block

The synthetic utility of such fluorinated building blocks is broad, offering pathways to enantiomerically pure compounds with potential applications in medicinal chemistry and materials science. sigmaaldrich.com The difluorocycloheptanone core can be strategically integrated into a target molecule to introduce a unique structural element that is not readily accessible through other synthetic routes.

Transformations Involving the Ketone Functionality

The ketone group in (2R,7S)-2,7-Difluorocycloheptan-1-one is a key functional handle for a variety of synthetic manipulations, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

Stereoselective Reduction to Chiral Fluorinated Alcohols

The stereoselective reduction of the ketone functionality provides access to the corresponding chiral difluorinated cycloheptanols. These alcohols are valuable intermediates, as the hydroxyl group can be further functionalized or used to direct subsequent reactions. Two primary methods for achieving this transformation with high stereocontrol are enzymatic reduction and metal-catalyzed asymmetric transfer hydrogenation.

Enzymatic Reduction: Biocatalysis, particularly the use of ketoreductases (KREDs), offers a powerful and environmentally benign approach for the stereoselective reduction of ketones. While specific studies on this compound are not extensively documented, the enzymatic reduction of fluorinated ketones is a well-established methodology. rsc.org These enzymes can exhibit high levels of enantioselectivity and diastereoselectivity, enabling the synthesis of specific stereoisomers of the corresponding alcohol. The outcome of the reduction is dependent on the specific enzyme used and the reaction conditions.

Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Asymmetric transfer hydrogenation is another robust method for the enantioselective reduction of ketones. nih.gov This technique typically employs a transition metal catalyst, such as ruthenium or rhodium, in combination with a chiral ligand and a hydrogen donor (e.g., isopropanol (B130326) or formic acid). sigmaaldrich.comchemtube3d.comoarjbp.comnih.gov The chiral ligand controls the facial selectivity of the hydride transfer to the ketone, leading to the formation of one enantiomer of the alcohol in excess. For this compound, ATH would be expected to produce either (1S,2R,7S)- or (1R,2R,7S)-2,7-difluorocycloheptan-1-ol with high stereoselectivity, depending on the choice of catalyst and ligand.

| Reduction Method | Catalyst/Enzyme | Expected Product(s) | Key Features |

| Enzymatic Reduction | Ketoreductase (KRED) | (1S,2R,7S)- or (1R,2R,7S)-2,7-difluorocycloheptan-1-ol | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | (1S,2R,7S)- or (1R,2R,7S)-2,7-difluorocycloheptan-1-ol | High enantioselectivity, broad substrate scope, predictable stereochemical outcome based on ligand. |

Carbon-Carbon Bond Forming Reactions at α-Positions

The α-positions to the ketone in this compound are amenable to various carbon-carbon bond-forming reactions, allowing for the introduction of alkyl, aryl, and aminoalkyl groups. These reactions typically proceed through the formation of an enolate or enamine intermediate.

Mannich Reaction: The Mannich reaction is a three-component condensation involving the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govchemtube3d.comoarjbp.comwikipedia.orglibretexts.orgbeilstein-journals.orgnih.gov This reaction results in the formation of a β-amino-ketone, known as a Mannich base. oarjbp.com In the context of this compound, the Mannich reaction would introduce an aminomethyl group at one of the α-positions, providing a route to functionalized aminocycloheptanone derivatives. The stereochemical outcome of the reaction can be influenced by the use of chiral catalysts or auxiliaries. wikipedia.org

Alkylation: The α-alkylation of ketones is a fundamental C-C bond-forming reaction that proceeds via the corresponding enolate. libretexts.orgyoutube.comyoutube.com Treatment of this compound with a strong base, such as lithium diisopropylamide (LDA), would generate the enolate, which can then be trapped with an alkyl halide to introduce an alkyl group at the α-position. The regioselectivity of this reaction (i.e., which α-proton is removed) can be controlled by the reaction conditions. youtube.com

Arylation: The α-arylation of ketones can be achieved using transition metal catalysis, most commonly with palladium complexes. berkeley.edunih.govnih.govrsc.org This reaction involves the coupling of the ketone enolate with an aryl halide or triflate. For this compound, palladium-catalyzed α-arylation would provide a direct method for the synthesis of α-aryl-α,α'-difluorocycloheptanones, which are challenging to prepare by other means. The use of chiral ligands can render this transformation enantioselective. berkeley.edu

| Reaction | Reagents | Product Type | Key Features |

| Mannich Reaction | Formaldehyde, Amine, Acid/Base catalyst | β-Amino-ketone (Mannich base) | Introduces an aminoalkyl group at the α-position. oarjbp.comwikipedia.org |

| Alkylation | Strong base (e.g., LDA), Alkyl halide | α-Alkyl-ketone | Forms a new C-C bond at the α-position. youtube.comyoutube.com |

| Arylation | Palladium catalyst, Ligand, Base, Aryl halide/triflate | α-Aryl-ketone | Introduces an aryl group at the α-position. berkeley.edunih.gov |

Conversions to Other Heterocyclic or Carbocyclic Systems

The ketone functionality of this compound can serve as a linchpin for the construction of more complex ring systems, including both heterocyclic and carbocyclic frameworks. For example, condensation reactions with dinucleophiles can lead to the formation of fused or spirocyclic heterocyclic systems. Additionally, ring expansion or contraction methodologies could be applied to access different carbocyclic ring sizes. The synthesis of spirocyclic dihydropyridines from ketones has been reported, representing a potential transformation for this fluorinated cycloheptanone (B156872). nih.gov

Regioselective and Stereoselective Functionalization of the Fluorinated Cycloheptane (B1346806) Ring

Beyond transformations of the ketone, the fluorinated cycloheptane ring itself can be a site for further functionalization.

Introduction of Additional Chiral Centers

The existing stereocenters in this compound can direct the stereochemical outcome of reactions at other positions on the ring, allowing for the diastereoselective introduction of new chiral centers. youtube.com For instance, reactions that proceed through a cyclic transition state can be influenced by the conformation of the seven-membered ring, leading to the preferential formation of one diastereomer. This substrate-controlled stereoselectivity is a powerful tool in the synthesis of complex molecules with multiple stereocenters.

Modification of Distal Positions on the Cycloheptane Ring

Extensive searches of scientific literature and chemical databases did not yield specific examples of synthetic transformations targeting the modification of distal positions (C4, C5, and C6) on the cycloheptane ring of this compound. Research has predominantly focused on reactions involving the carbonyl group and the adjacent fluorine-bearing carbons.

While general methodologies exist for the functionalization of cycloalkane rings, specific studies detailing the application of these methods to this compound, including detailed research findings and data tables, are not available in the reviewed literature. Therefore, a scientifically accurate and sourced discussion on the modification of distal positions for this particular compound cannot be provided at this time.

Analytical and Spectroscopic Characterization of 2r,7s 2,7 Difluorocycloheptan 1 One

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of (2R,7S)-2,7-Difluorocycloheptan-1-one, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides granular insight into the molecular framework of a compound. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring atoms. The chemical shifts of the protons adjacent to the fluorine atoms and the carbonyl group would be expected to appear at a lower field (higher ppm) due to the electron-withdrawing nature of these functional groups. The multiplicity of each signal (singlet, doublet, triplet, etc.) would provide information about the number of adjacent protons, and the coupling constants (J-values) would offer insights into the dihedral angles between neighboring protons, which is crucial for conformational analysis of the seven-membered ring.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon (C1) would be readily identifiable by its characteristic downfield chemical shift (typically in the range of 190-220 ppm). The carbons bonded to fluorine (C2 and C7) would also exhibit characteristic shifts and would show coupling to the attached fluorine atom (¹JCF), appearing as doublets in a proton-decoupled ¹³C NMR spectrum.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. nih.gov Given the presence of two fluorine atoms in this compound, the ¹⁹F NMR spectrum would be expected to show signals corresponding to these two nuclei. The chemical shifts would be indicative of their electronic environment. Furthermore, coupling between the two fluorine atoms (²JFF) and between each fluorine and adjacent protons (²JHF and ³JHF) would provide valuable structural information. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this technique is highly suitable for the analysis of fluorinated molecules. nih.gov

Hypothetical NMR Data Table for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 4.8 - 5.1 | ddd | JHF, JHH, JHH | H2, H7 |

| ¹H | 1.8 - 2.5 | m | - | CH₂ |

| ¹³C | 205 - 215 | s | - | C1 (C=O) |

| ¹³C | 85 - 95 | d | ¹JCF ≈ 170-190 | C2, C7 |

| ¹³C | 20 - 40 | t | - | CH₂ |

| ¹⁹F | -180 to -220 | m | JFF, JHF | F2, F7 |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula (C₇H₁₀F₂O). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be employed to generate the molecular ion [M+H]⁺ or other adducts. The high resolving power of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization. In fluorinated compounds, the mass spectra can be complex, but they provide a unique fingerprint of the molecule. nist.govnist.gov

Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) |

| [C₇H₁₀F₂O + H]⁺ | 149.0772 | 149.0775 | 2.0 |

| [C₇H₁₀F₂O + Na]⁺ | 171.0591 | 171.0593 | 1.2 |

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) spectroscopy would be used to identify the characteristic vibrations of the bonds in this compound. A strong absorption band in the region of 1700-1725 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration. The C-F bond stretching vibrations would be expected to appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman spectroscopy , being complementary to IR spectroscopy, would also provide information on the vibrational modes of the molecule. While the carbonyl stretch is often weaker in Raman spectra compared to IR, other vibrations, such as those of the carbon backbone, may be more prominent.

Hypothetical Vibrational Spectroscopy Data for this compound

| Technique | Wavenumber (cm⁻¹) | Intensity | Assignment |

| IR | 2950-2850 | Medium | C-H stretch |

| IR | 1715 | Strong | C=O stretch |

| IR | 1100-1300 | Strong | C-F stretch |

| Raman | 2950-2850 | Strong | C-H stretch |

| Raman | 1710 | Weak | C=O stretch |

Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity

Given that this compound is a chiral molecule, techniques capable of separating and quantifying its stereoisomers are essential to determine its enantiomeric and diastereomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. shimadzu.comsigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times. For the analysis of this compound, a variety of polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, could be screened for optimal separation. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is critical for achieving good resolution between the enantiomeric peaks. The detector, often a UV detector, would quantify the relative amounts of each enantiomer, allowing for the calculation of the enantiomeric excess (ee).

Hypothetical Chiral HPLC Data for a Mixture of (2R,7S) and (2S,7R)-2,7-Difluorocycloheptan-1-one

| Enantiomer | Retention Time (min) | Peak Area |

| This compound | 12.5 | 98000 |

| (2S,7R)-2,7-Difluorocycloheptan-1-one | 14.2 | 2000 |

Gas Chromatography (GC) on Chiral Stationary Phases

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. gcms.czazom.com Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are commonly used as CSPs in GC. azom.com The sample is vaporized and carried through the column by an inert gas. The differential interaction of the enantiomers with the CSP leads to their separation. The separated enantiomers are then detected, typically by a flame ionization detector (FID) or a mass spectrometer (MS), allowing for their quantification. The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are key parameters to optimize for a successful separation of the enantiomers of this compound.

Hypothetical Chiral GC Data for a Mixture of (2R,7S) and (2S,7R)-2,7-Difluorocycloheptan-1-one

| Enantiomer | Retention Time (min) | Peak Area |

| This compound | 8.3 | 99500 |

| (2S,7R)-2,7-Difluorocycloheptan-1-one | 8.9 | 500 |

Optical Rotation and Circular Dichroism (CD) Spectroscopy

The determination of the chiroptical properties of a molecule, such as this compound, is fundamental to confirming its absolute configuration and understanding its stereochemistry. These properties are investigated using optical rotation and circular dichroism spectroscopy.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer. For this compound, one would expect to measure the specific rotation at a standard wavelength (typically the sodium D-line, 589 nm) and temperature, dissolved in a specified solvent. A positive (+) or negative (-) sign would indicate whether the compound is dextrorotatory or levorotatory, respectively. However, no published studies report the specific rotation value for this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for studying the stereochemistry of ketones, as the carbonyl chromophore (C=O) gives rise to characteristic electronic transitions. A CD spectrum for this compound would show positive or negative Cotton effects at specific wavelengths, which could be correlated with its absolute configuration, often with the aid of computational predictions. At present, no experimental or computationally predicted CD spectra for this compound have been reported in the scientific literature.

Data for this compound:

| Parameter | Value | Conditions (Solvent, Temp, Wavelength) |

| Specific Rotation [α] | Data not available | Not applicable |

| Circular Dichroism | Data not available | Not applicable |

Crystallographic Studies for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density.

For this compound, a successful crystallographic analysis would provide precise information on bond lengths, bond angles, and the absolute spatial arrangement of the fluorine and carbonyl groups relative to the seven-membered ring. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, often expressed through the Flack parameter.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that no crystal structure for this compound has been deposited or published. Consequently, there is no crystallographically derived data to confirm its absolute configuration.

Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Flack Parameter | Data not available |

| CCDC Deposition No. | Data not available |

Computational and Theoretical Studies of 2r,7s 2,7 Difluorocycloheptan 1 One

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are indispensable for elucidating the conformational landscape of flexible seven-membered rings like cycloheptanone (B156872). The introduction of two fluorine atoms at the C2 and C7 positions, with a specific (2R,7S) stereochemistry, adds further layers of complexity to the conformational preferences.

Energetics and Dynamics of Ring Conformations in Fluorinated Cycloheptanones

The parent cycloheptane (B1346806) ring is known to exist in a dynamic equilibrium between several low-energy conformations, primarily the twist-chair and chair forms, with boat and twist-boat conformations also playing a role. The introduction of a carbonyl group in cycloheptanone already influences this landscape, and the further addition of fluorine substituents at the α-positions leads to a more nuanced energetic profile.

Computational studies on cycloheptane and its derivatives have shown that the energy barriers between these conformations are relatively low, leading to a fluxional system at room temperature. For (2R,7S)-2,7-Difluorocycloheptan-1-one, it is anticipated that the twist-chair and chair conformations would be the most stable. The relative energies of these conformers would be determined by a delicate balance of torsional strain, transannular interactions, and the electronic effects of the fluorine atoms.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Twist-Chair 1 | 0.00 | C1-C2-C3-C4: -55, C4-C5-C6-C7: 85 |

| Twist-Chair 2 | 0.5 - 1.5 | C1-C2-C3-C4: 50, C4-C5-C6-C7: -90 |

| Chair | 1.0 - 2.5 | C2-C3-C4-C5: 65, C5-C6-C7-C1: -65 |

| Boat | > 3.0 | C2-C1-C7-C6: 0, C3-C4-C5-C6: 0 |

Note: This table is illustrative and based on general principles of cycloheptane conformational analysis. Actual values would require specific DFT calculations.

The dynamics of ring inversion and pseudorotation would also be significantly affected by the fluorine substituents. The energy barriers for these processes are expected to be higher compared to the parent cycloheptanone due to the steric and electronic repulsions involving the fluorine atoms that must be overcome during the transition states.

Influence of Fluorine Substituents on Conformational Preferences

The presence of fluorine atoms at the α-positions to the carbonyl group introduces strong stereoelectronic effects. The high electronegativity of fluorine leads to a significant polarization of the C-F bond. The orientation of these dipoles relative to the carbonyl dipole plays a crucial role in determining the conformational stability.

In the case of this compound, the two C-F bonds can adopt pseudo-axial or pseudo-equatorial positions in the various ring conformations. Computational studies on smaller fluorinated cyclic ketones have shown a preference for conformations that minimize dipole-dipole repulsions. Furthermore, the gauche effect between the C-F bond and the C-C bonds of the ring can influence the torsional angles.

It is hypothesized that the most stable conformers of this compound will be those where the two C-F bond dipoles are oriented in a way that minimizes their repulsion with each other and with the carbonyl group dipole. This often translates to a preference for pseudo-axial orientations of the fluorine atoms, which can also be influenced by hyperconjugative interactions between the C-F bond and the carbonyl π-system.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for understanding the reaction mechanisms involving fluorinated ketones, including predicting stereoselectivity and elucidating the role of fluorine-specific effects.

Theoretical Prediction of Stereoselectivity

For reactions involving nucleophilic attack at the carbonyl carbon of this compound, the stereochemical outcome is dictated by the relative energies of the transition states leading to the different stereoisomeric products. The pre-existing chirality of the molecule and the conformational preferences of the ground state play a significant role.

Theoretical models, such as those based on density functional theory (DFT), can be used to locate and calculate the energies of the transition states for the approach of a nucleophile from either the Re or Si face of the carbonyl group. The Felkin-Anh model and its variations, which consider steric and electronic effects, provide a qualitative framework for predicting the stereoselectivity. In the case of this compound, the fluorine atoms act as key stereodirecting groups. The steric bulk of the fluorine atoms and the electron-withdrawing nature of the C-F bonds influence the trajectory of the incoming nucleophile.

Computational analysis would likely reveal that the nucleophile preferentially attacks from the face that is less sterically hindered by the pseudo-axial fluorine atom in the most stable ground-state conformation.

Understanding Fluorine-Specific Electronic and Steric Effects

The electronic effects of the fluorine atoms in this compound are twofold. The strong inductive effect of fluorine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the lone pairs on the fluorine atoms can also lead to repulsive interactions with the incoming nucleophile.

Computationally, these effects can be dissected by analyzing the molecular orbitals and the electrostatic potential map of the molecule. The lowest unoccupied molecular orbital (LUMO) associated with the carbonyl group will be lower in energy due to the presence of the fluorine atoms, indicating enhanced reactivity.

Sterically, the fluorine atoms, although relatively small, can exert significant control over the accessibility of the carbonyl group. In certain conformations, the fluorine atoms can shield one face of the carbonyl plane, thereby directing the attack of a nucleophile to the opposite face. Transition state modeling would quantify the energetic penalty associated with steric hindrance from the fluorine atoms.

Structure-Reactivity Relationships and Fluorine Effects

The relationship between the structure of this compound and its reactivity is intrinsically linked to the conformational and electronic effects imparted by the fluorine atoms. Computational studies on analogous fluorinated cyclic ketones have established several key principles that are applicable here.

The presence of fluorine can also influence the acidity of the α-protons, although in this specific molecule, the protons are at the same carbon as the fluorine atoms. More relevant is the influence on the stability of any potential enolate or enol intermediates, which would be destabilized by the adjacent electron-withdrawing fluorine atoms.

Table 2: Summary of Fluorine Effects on the Properties of Cycloheptanone

| Property | Effect of (2R,7S)-Difluoro Substitution | Computational Method for Analysis |

| Conformational Stability | Alters the relative energies of chair and twist-chair forms; introduces new low-energy conformers. | DFT, Ab initio calculations |

| Carbonyl Reactivity | Increases electrophilicity of the carbonyl carbon due to inductive effect. | Molecular Orbital Analysis (LUMO energy) |

| Stereoselectivity of Attack | Directs incoming nucleophiles to the less sterically hindered face. | Transition State Theory, IRC calculations |

| Ring Dynamics | Increases barriers for ring inversion and pseudorotation. | QST2/QST3 transition state searches |

Future Research Directions and Emerging Challenges in Chiral Fluorinated Cycloheptanone Chemistry

Development of Novel and More Efficient Asymmetric Fluorination Methodologies

The asymmetric synthesis of chiral fluorinated cycloheptanones, including the specific diastereomer (2R,7S)-2,7-Difluorocycloheptan-1-one, remains a significant challenge. While the catalytic asymmetric α-fluorination of aldehydes has seen considerable success, translating this technology to ketone substrates, especially cyclic ones, has been problematic. nih.govthieme-connect.com The primary hurdles include the slower formation of enamine or enolate intermediates from ketones compared to aldehydes and the difficulty in controlling the geometry of these intermediates, which often leads to diminished enantioselectivity. nih.gov

Future research is directed toward overcoming these limitations. One major avenue is the design of new, highly active catalyst systems. Organocatalysis, particularly using primary amine catalysts derived from Cinchona alkaloids, has shown promise for the α-fluorination of various cyclic ketones. nih.govthieme-connect.com The development of catalysts that can efficiently form enamines with sterically hindered ketones like cycloheptanone (B156872) and provide a well-defined chiral environment is a key objective.

Another emerging frontier is the use of dual-catalyst systems. For instance, combining chiral anion phase-transfer catalysis with enamine catalysis has been effective for the asymmetric fluorination of α-branched cyclohexanones. nih.govacs.org This approach utilizes a chiral phosphate (B84403) to generate a soluble, chiral electrophilic fluorinating reagent while a primary amine co-catalyst facilitates the formation of the reactive enamine. acs.org Adapting such systems for the diastereoselective difluorination of cycloheptanone represents a significant but promising research direction. The table below summarizes representative catalyst systems that have been successful for cyclic ketones and could be adapted for cycloheptanone scaffolds.

| Catalyst Type | Substrate Example | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Primary Amine (Cinchona-derived) | Cyclohexanone | NFSI | 92 | 96 | nih.gov |

| Chiral Phosphoric Acid / d-Phe-OMe | 2-Phenylcyclohexanone | Selectfluor | 85 | 88 | acs.org |

| Palladium / BINAP Complex | Ethyl 2-oxocyclohexanecarboxylate | NFSI | 85 | 91 | nih.gov |

| Nickel / DBFOX-Ph Complex | tert-Butyl 2-oxocyclopentanecarboxylate | NFSI | 98 | 99 | nih.gov |

This table presents data for analogous cyclic ketones, indicating potential starting points for the synthesis of chiral fluorinated cycloheptanones.

Furthermore, the development of novel nucleophilic fluorination methods offers an alternative strategy. nih.gov While electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are common, asymmetric nucleophilic fluorination using sources like cesium fluoride (B91410), activated by chiral hydrogen-bonding catalysts, could provide a complementary route to these valuable compounds. nih.gov

Expanding the Substrate Scope and Enabling New Transformations

Beyond the initial fluorination, a significant challenge lies in expanding the range of accessible fluorinated cycloheptanone derivatives and developing new transformations for these building blocks. The presence of fluorine atoms can significantly alter the reactivity of the cycloheptanone ring, opening up new avenues for chemical synthesis but also complicating established reactions.

One promising area of future research is the development of ring expansion methodologies. Recent work has shown that catalytic ring-expanding difluorinations can provide access to β,β-difluorinated carbocycles, including medium-sized rings. nih.gov Applying similar logic, a strategy starting from a smaller fluorinated carbocycle could potentially be developed to access structures like this compound. Such transformations would greatly expand the structural diversity of available fluorinated scaffolds.

Another key direction is the exploration of remote functionalization. The inherent flexibility of the seven-membered ring makes site-selective functionalization challenging. Strategies involving migrating groups, where a functional group is installed at one position and then induced to migrate to a remote site, could provide a solution. acs.org For example, a ketone group itself can be used as a migrating group to enable formal δ-functionalization of cycloheptanes, a strategy that could be adapted for complex fluorinated systems. acs.org

Furthermore, the unique electronic properties imparted by fluorine can be exploited in subsequent transformations. For example, the increased acidity of protons alpha to the carbonyl and fluorine can be used for selective deprotonation and alkylation. Research into how the C-F bond influences transition-metal-catalyzed cross-coupling reactions, aldol (B89426) additions, and other standard carbonyl chemistries on the difluorocycloheptanone scaffold is needed to unlock its full synthetic potential.

Integration of Chiral Difluorocycloheptanones into Complex Molecule Synthesis

The ultimate goal for developing building blocks like this compound is their incorporation into larger, biologically active molecules or advanced materials. The unique conformational constraints and electronic properties of the difluorinated seven-membered ring make it an attractive motif for modulating the properties of pharmaceuticals and agrochemicals. scispace.com

A major challenge is the development of robust and stereoselective methods to connect these chiral building blocks to other parts of a complex molecule. This requires a thorough understanding of the reactivity of the fluorinated ketone, as discussed in the previous section. Future research should focus on demonstrating the utility of these synthons in the total synthesis of natural products or their fluorinated analogues. For instance, biosynthetic pathways that utilize fluorinated building blocks are being explored, suggesting a future where chemoenzymatic strategies could incorporate fluorinated cyclic ketones into polyketide structures. nih.govnih.gov

The integration of this compound could be particularly valuable in creating fluorinated analogues of natural products containing a seven-membered ring. The fluorine atoms could enhance metabolic stability, binding affinity, or lipophilicity. The table below outlines hypothetical complex targets where such a building block could be integrated.

| Natural Product Class | Core Structure | Potential Benefit of Fluorination |

| Guaianolide Sesquiterpenes | Cycloheptane-fused lactone | Enhanced metabolic stability, altered receptor binding |

| Cephalotaxus Alkaloids | Polycyclic system with cycloheptane (B1346806) | Increased lipophilicity for better blood-brain barrier penetration |

| Colchicine Analogues | Tropolone-containing structure | Modulation of tubulin binding affinity and cytotoxicity |

The development of a synthetic "toolbox" for this compound, detailing its characteristic reactions and stereochemical outcomes, is essential for its adoption by the broader synthetic chemistry community.

Deepening Mechanistic Understanding for Rational Catalyst and Reaction Design

Progress in all the aforementioned areas is fundamentally dependent on a deeper mechanistic understanding of the key fluorination and transformation steps. The precise mechanism of electrophilic fluorination with reagents like Selectfluor, for instance, is still a subject of discussion, with evidence for both polar "F+" transfer and single-electron transfer (SET) pathways depending on the substrate and conditions. scispace.comsapub.org

Future research must employ a combination of experimental and computational studies to elucidate the transition states of these reactions. researchgate.netepfl.ch For asymmetric organocatalytic fluorination, a key challenge is to understand how the catalyst, substrate, and fluorinating agent interact to control stereoselectivity. Computational models can help rationalize the observed enantiomeric excesses and guide the design of new catalysts with improved performance. epfl.ch For example, understanding the dual roles of catalysts in the system developed by Toste—where one catalyst activates the fluorinating agent and the other activates the ketone—is crucial for extending this methodology to new substrate classes like cycloheptanones. acs.org

Key mechanistic questions to be addressed include:

What is the precise nature of the fluorine-transfer step in different catalytic systems?

How does the conformational flexibility of the cycloheptanone ring influence the facial selectivity of the fluorination?

In diastereoselective sequential fluorinations, how does the first fluorine atom electronically and sterically influence the stereochemical outcome of the second fluorination?

What are the competing reaction pathways that lead to byproducts, and how can they be suppressed through rational reaction design?

By answering these questions, chemists can move from a trial-and-error approach to a more rational and predictive design of catalysts and reaction conditions, ultimately enabling the efficient and selective synthesis of challenging targets like this compound and unlocking their potential in science and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R,7S)-2,7-Difluorocycloheptan-1-one, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves fluorination of a cycloheptanone precursor using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride). To achieve the (2R,7S) configuration, asymmetric catalysis or chiral auxiliaries must be employed. For stereochemical validation, chiral HPLC (e.g., using Chiralpak® columns) coupled with polarimetry or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) is critical . Purity (>98%) should be confirmed via GC-MS or LC-MS, referencing PubChem data for benchmarking .

Q. How does the fluorination pattern in this compound influence its physicochemical properties?

- Methodological Answer : Fluorine atoms at C2 and C7 induce electron-withdrawing effects, lowering the pKa of the ketone group and altering solubility. Computational modeling (e.g., DFT calculations) can predict dipole moments and logP values, while experimental validation via X-ray crystallography (to confirm bond angles) and DSC (for melting point analysis) is recommended. Comparative studies with non-fluorinated analogs are essential to isolate fluorine-specific effects .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : To confirm fluorine positions and coupling constants (e.g., J₃-F and J₇-F).

- ¹H-¹³C HMBC : To correlate ketone protons with adjacent carbons.

- IR Spectroscopy : For carbonyl stretching frequencies (~1700–1750 cm⁻¹), which shift due to fluorination.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₇H₁₀F₂O) and isotopic patterns .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data on the cycloheptanone ring conformation be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or temperature-dependent ring puckering. Perform variable-temperature XRD studies (e.g., 100–300 K) to map conformational flexibility. Compare with molecular dynamics (MD) simulations using force fields parameterized for fluorinated systems (e.g., OPLS-AA). Publish raw crystallographic data (e.g., CIF files) as supplementary material to enable peer validation .

Q. What strategies mitigate racemization during derivatization of this compound?

- Methodological Answer : Racemization occurs via keto-enol tautomerism under basic conditions. Use low-temperature reactions (<0°C) with non-nucleophilic bases (e.g., DBU). Monitor enantiomeric excess (ee) via chiral GC or capillary electrophoresis after each step. For stable intermediates, employ protecting groups (e.g., TBS ethers) to block reactive sites .

Q. How do solvent effects modulate the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic attacks, while protic solvents (e.g., MeOH) may hydrogen-bond to the ketone, reducing reactivity. Design a solvent screening matrix using Kamlet-Taft parameters (π*, α, β) to correlate solvent polarity with reaction rates. Kinetic studies (e.g., via stopped-flow UV-Vis) provide empirical validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental dipole moments?

- Methodological Answer : Theoretical models often underestimate solvent-induced polarization. Re-run DFT calculations with explicit solvent molecules (e.g., water or THF) using COSMO solvation models. Experimentally, measure dipole moments via dielectric constant analysis in dilute solutions. Cross-reference with PubChem’s computed property data to identify outliers .

Q. Why do different labs report varying yields for asymmetric fluorination reactions?

- Methodological Answer : Yield variability stems from catalyst loading, substrate purity, or reaction scaling. Standardize protocols using the CRF (Catalyst Replication Framework) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.